(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13402240
InChI: InChI=1S/C16H24N2/c1-2-6-14(7-3-1)13-18-11-5-4-8-16(18)12-17-15-9-10-15/h1-3,6-7,15-17H,4-5,8-13H2
SMILES: C1CCN(C(C1)CNC2CC2)CC3=CC=CC=C3
Molecular Formula: C16H24N2
Molecular Weight: 244.37 g/mol

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine

CAS No.:

Cat. No.: VC13402240

Molecular Formula: C16H24N2

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine -

Specification

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
IUPAC Name N-[(1-benzylpiperidin-2-yl)methyl]cyclopropanamine
Standard InChI InChI=1S/C16H24N2/c1-2-6-14(7-3-1)13-18-11-5-4-8-16(18)12-17-15-9-10-15/h1-3,6-7,15-17H,4-5,8-13H2
Standard InChI Key NWFGATQHUHNXNZ-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CNC2CC2)CC3=CC=CC=C3
Canonical SMILES C1CCN(C(C1)CNC2CC2)CC3=CC=CC=C3

Introduction

Structural Characteristics and Chemical Identity

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine (C₁₆H₂₄N₂, MW: 244.37 g/mol) is a tertiary amine featuring a piperidine core substituted with a benzyl group at the 1-position, a cyclopropylamine moiety linked via a methylene bridge at the 2-position, and a secondary amine group (Figure 1). The compound’s stereochemistry and conformational flexibility enable diverse interactions with biological targets, particularly in neurotransmitter systems and enzymatic pathways .

Key Structural Features:

  • Piperidine Ring: Confers rigidity and influences receptor binding kinetics.

  • Benzyl Group: Enhances lipophilicity and modulates blood-brain barrier permeability.

  • Cyclopropyl Moiety: Introduces strain energy, potentially improving metabolic stability .

Synthetic Methodologies

Primary Synthesis Routes

The compound is synthesized via multi-step protocols emphasizing regioselective functionalization:

  • Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives under acidic conditions .

  • Benzylation: Nucleophilic substitution using benzyl bromide in the presence of K₂CO₃ (yield: 68–72%).

  • Cyclopropane Introduction: Simmons–Smith reaction with diiodomethane and zinc-copper couple (yield: 55–60%) .

Optimization Challenges:

  • Steric hindrance during cyclopropanation reduces yields, necessitating excess reagents.

  • Epimerization at the piperidine 2-position requires chiral resolution techniques.

Pharmacological Activity

Antiviral Applications

N-Benzyl piperidine derivatives demonstrate potent activity against influenza A/H1N1 by inhibiting viral hemagglutinin fusion (Table 1) :

DerivativeEC₅₀ (μM)Selectivity Index (SI)
Parent Compound2.448
N-Cyclohexyl Analog>100<1
Benzyl-Free AnalogInactive

Mechanism: Disruption of viral entry via competitive binding to the hemagglutinin fusion peptide .

Epigenetic Modulation

As a cyclopropylamine, the compound inhibits lysine-specific demethylase 1 (LSD1), an epigenetic regulator overexpressed in cancers (IC₅₀: 0.8 μM) . In murine leukemia models, it reduced tumor burden by 62% at 10 mg/kg/day (oral administration) .

Structure-Activity Relationships (SAR)

Critical substituents influencing bioactivity (Figure 2):

  • Benzyl Group: Removal abolishes antiviral activity, while halogenation (e.g., 4-Cl) enhances target selectivity .

  • Cyclopropyl Ring: Replacement with larger rings (e.g., cyclohexyl) reduces LSD1 inhibition by 90% .

  • Methylene Linker: Shortening to ethylene decreases D₂ receptor binding affinity 10-fold .

Comparative Analysis with Analogues

CompoundTargetAdvantageLimitation
TranylcypromineLSD1/MAOClinical useNon-selective
RisperidoneD₂/5-HT₂AFDA-approvedMetabolic side effects
(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amineMulti-targetBalanced selectivityPreclinical stage

Future Directions

  • Prodrug Development: Esterification of the secondary amine to improve oral absorption.

  • Combination Therapies: Synergy testing with oseltamivir for enhanced antiviral efficacy .

  • CNS Penetration Studies: PET imaging analogs to quantify brain distribution .

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